![molecular formula C16H11FN4O4S B2358596 1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-21-4](/img/structure/B2358596.png)
1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11FN4O4S and its molecular weight is 374.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and tested for their antimicrobial properties. These compounds, which bear a fluorine atom in the benzoyl group similar to the compound , exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the fluorine atom was found to be essential for enhancing the antimicrobial effect (Desai, Rajpara, & Joshi, 2013).
Antiviral Research
Research into dihydroxypyrimidine-4-carboxamides, structurally related to the query compound, has shown these molecules to be potent and selective inhibitors of HIV-1 integrase. This enzyme is essential for the replication of the Human Immunodeficiency Virus (HIV), making these compounds valuable in the development of new antiviral therapies (Pace et al., 2007).
Drug Metabolism and Disposition
Studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy have provided valuable insights into the pharmacokinetics of similar compounds. These studies help in understanding how such drugs are metabolized and excreted in the body, critical information for drug development processes (Monteagudo et al., 2007).
Solid-Phase Synthesis for Drug Development
The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones involves the use of 4-fluoro-3-nitrobenzoic acid, a compound sharing functional groups with the query compound. This synthesis method is significant in medicinal chemistry for developing novel drugs with potential therapeutic applications (Lee, Gauthier, & Rivero, 1999).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-12-4-1-10(2-5-12)8-20-9-11(3-6-13(20)22)15(23)19-16-18-7-14(26-16)21(24)25/h1-7,9H,8H2,(H,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRIVRMXFHHBSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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